molecular formula C15H24O B8602992 4-Methyl-2-t-octylphenol CAS No. 4979-46-8

4-Methyl-2-t-octylphenol

Cat. No. B8602992
CAS RN: 4979-46-8
M. Wt: 220.35 g/mol
InChI Key: MWJFTXUNWYQEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08273678B2

Procedure details

Preparation was modified from the method of Kitchen, L. J., J. Am. Chem. Soc. 1948, 70, 1290. In a round-bottom flask to which were attached two addition funnels, a mixture of p-cresol (33.12 g, 306 mmol) and 33 mL 2,4,4-trimethyl-1-pentene was purged with nitrogen. The flask was cooled to 0° C., and 162 mL additional olefin (total amount of 2,4,4-trimethyl-1-pentene=1.23 mol, 4.0 eq.) was added dropwise, while a mixture of boron trifluoride etherate (5 mL, 40 mmol) and 30 mL nitrogen-sparged hexanes was added at the same time. The addition of olefin proceeded for 160 min, and subsequently the flask was allowed to warm to room temperature, and then was heated to 45° C. with stirring under nitrogen for 16 h. After cooling back to room temperature, the reaction was quenched by the addition of 121 g of 30% NaOH/H2O and 10 mL hexanes. After separation, the organic fraction was washed with water, and the combined aqueous fractions were washed with hexanes. The combined organic fractions were again washed with water and then distilled. The fraction distilling at 141° C. and 9-10 Torr was saved and analyzed. Yield: 30.56 g waxy white solid (45%). M.P.=42-5° C. 1H NMR was in accordance with literature (PCT Int. Appl. WO 2006120178 A1, inventors Olesen, Preben. H.; Hansen, H. C.; Christiansen, L. B.; Nielsen, F. E.; Petersen, A. K., to Novo Nordisk A/S).
Quantity
33.12 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
162 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH3:9][C:10]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH2:11].B(F)(F)F.CCOCC>>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[C:1]([C:10]([CH3:11])([CH3:9])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
33.12 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
33 mL
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Two
Name
olefin
Quantity
162 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
In a round-bottom flask to which were attached
ADDITION
Type
ADDITION
Details
two addition funnels
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sparged hexanes
ADDITION
Type
ADDITION
Details
was added at the same time
ADDITION
Type
ADDITION
Details
The addition of olefin
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling back to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 121 g of 30% NaOH/H2O and 10 mL hexanes
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic fraction was washed with water
WASH
Type
WASH
Details
the combined aqueous fractions were washed with hexanes
WASH
Type
WASH
Details
The combined organic fractions were again washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 141° C.

Outcomes

Product
Details
Reaction Time
160 min
Name
Type
Smiles
CC1=CC(=C(C=C1)O)C(CC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.